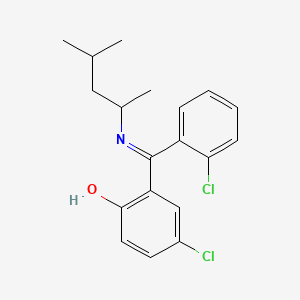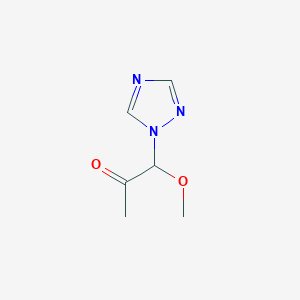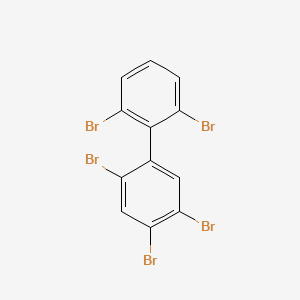
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone is a synthetic compound with the molecular formula C20H25N5O5 and a molecular weight of 415.443 g/mol . It is also known by its CAS Registry Number 77180-12-2 . This compound is characterized by its unique structure, which includes a diazomethyl ketone group, making it a valuable reagent in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Peptide Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Diazomethyl Ketone Formation: The diazomethyl ketone group is introduced by reacting the peptide with diazomethane or a diazo transfer reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazomethyl ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone has a wide range of scientific research applications, including:
Biology: The compound is employed in the study of enzyme mechanisms and inhibition, as it can act as a potent inhibitor of proteases.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: The compound is used in the production of pharmaceuticals and as a tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone can be compared with other similar compounds, such as:
Benzyloxycarbonylalanyl-alanyl-proline chloromethyl ketone: This compound has a chloromethyl ketone group instead of a diazomethyl ketone group, which affects its reactivity and specificity.
Benzyloxycarbonylalanyl-alanyl-proline fluoromethyl ketone: The fluoromethyl ketone group provides different chemical properties and reactivity compared to the diazomethyl ketone group.
Benzyloxycarbonylalanyl-alanyl-proline bromomethyl ketone:
The uniqueness of this compound lies in its diazomethyl ketone group, which provides distinct reactivity and potential for enzyme inhibition compared to other similar compounds.
Eigenschaften
| 77180-12-2 | |
Molekularformel |
C20H25N5O5 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25N5O5/c1-13(24-20(29)30-12-15-7-4-3-5-8-15)18(27)23-14(2)19(28)25-10-6-9-16(25)17(26)11-22-21/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3,(H,23,27)(H,24,29)/t13-,14-,16-/m0/s1 |
InChI-Schlüssel |
QVERKGMUNDPJDI-DZKIICNBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
